Bis(3-methoxyphenyl) pyridin-2-ylphosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methoxyphenyl) pyridin-2-ylphosphoramidate is an organophosphorus compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound consists of a pyridine ring substituted with a phosphoramidate group and two 3-methoxyphenyl groups, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methoxyphenyl) pyridin-2-ylphosphoramidate typically involves the reaction of 3-methoxyphenyl derivatives with pyridin-2-ylphosphoramidate precursors. One common method includes the use of Grignard reagents, where 3-methoxyphenylmagnesium bromide reacts with pyridin-2-ylphosphoramidate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often used.
Coupling: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Bis(3-methoxyphenyl) pyridin-2-ylphosphoramidate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Eigenschaften
Molekularformel |
C19H19N2O5P |
---|---|
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
N-bis(3-methoxyphenoxy)phosphorylpyridin-2-amine |
InChI |
InChI=1S/C19H19N2O5P/c1-23-15-7-5-9-17(13-15)25-27(22,21-19-11-3-4-12-20-19)26-18-10-6-8-16(14-18)24-2/h3-14H,1-2H3,(H,20,21,22) |
InChI-Schlüssel |
FSXQWIHNCGZWRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OP(=O)(NC2=CC=CC=N2)OC3=CC=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.